
Sodium;4-formyl-2-methylpyrazol-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Pyrazole derivatives, which include “Sodium;4-formyl-2-methylpyrazol-3-olate”, are synthesized using various methods. One method involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . Another method involves the use of 4-formylpyrazoles to generate a large variety of organic compounds and heterocycles .Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “this compound”, involves a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants .Chemical Reactions Analysis
Pyrazole derivatives are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are involved in various chemical reactions to form different compounds .Applications De Recherche Scientifique
Green Synthesis of Nanoparticles
Sodium;4-formyl-2-methylpyrazol-3-olate has been explored as a bifunctional reducing and stabilizing agent in the green synthesis of gold, silver, platinum, and palladium nanoparticles. These nanoparticles exhibit significant catalytic activity towards the reduction of 4-nitrophenol and methyl orange, showcasing their potential in environmental and chemical applications. The synthesized nanoparticles vary in size and demonstrate unique catalytic efficiencies, suggesting their versatility in catalysis and potential in other nanotechnology applications (Islam et al., 2018).
Luminescent Properties of Lanthanide Compounds
The compound has also been used in the synthesis of lanthanide coordination compounds, revealing intriguing luminescent properties. These compounds, synthesized through an exchange reaction involving the sodium salt of 3-methyl-1-phenyl-4-formylpyrazol-5-one, exhibit weak luminescence, which could be harnessed in the development of new luminescent materials for various technological applications (Shul’gin et al., 2012).
Catalysis and Chemical Syntheses
Moreover, this compound's applications extend to catalysis and chemical syntheses, where it has been used to facilitate the synthesis of diverse chemical structures. For instance, sodium ascorbate, acting as a catalyst, has enabled the synthesis of 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, highlighting a green and efficient approach to synthesizing densely functionalized pyrazoles (Kiyani & Bamdad, 2018).
Synthesis of Complexes and Study of Solvation States
Research has also delved into the synthesis of complexes and the investigation of solvation states involving sodium tetraphenylborate in mixtures, providing insights into the molecular interactions and structures relevant to material science and chemistry (Sadakane et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
sodium;4-formyl-2-methylpyrazol-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Na/c1-7-5(9)4(3-8)2-6-7;/h2-3,9H,1H3;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIIJPDQDYEGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)
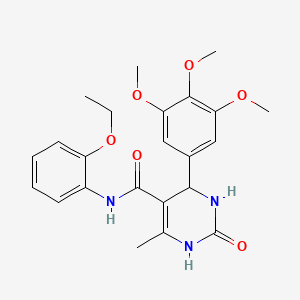
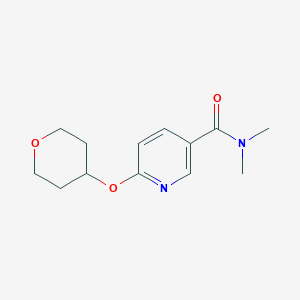
![2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2679702.png)

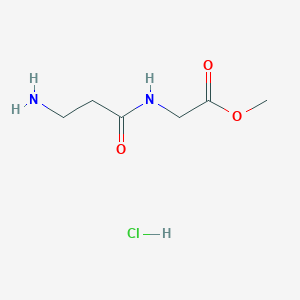
![Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2679706.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)
![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)
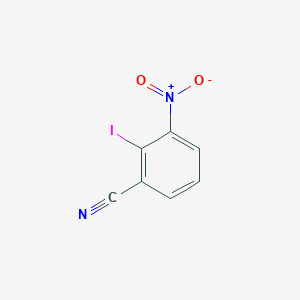

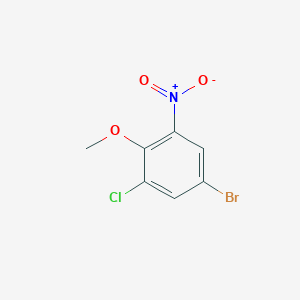
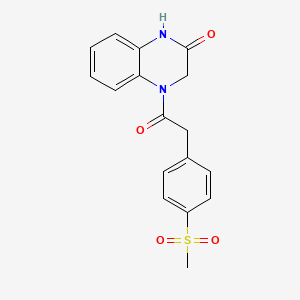
![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)
